molecular formula C10H6F6O2 B3043640 4-(2,2,2-Trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-benzaldehyde CAS No. 88911-87-9

4-(2,2,2-Trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-benzaldehyde

Cat. No. B3043640
CAS RN: 88911-87-9
M. Wt: 272.14 g/mol
InChI Key: RFKXKQNQVIFBDG-UHFFFAOYSA-N
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Description

This compound is also known as T 0901317, a potent, high affinity liver X receptor (LXR) agonist . It upregulates the expression of the ABCA1 gene associated with cholesterol efflux regulation and HDL metabolism .


Synthesis Analysis

T0901317 is a synthetic compound with a molecular formula of C17H12F9NO3S . It is a crystalline solid with a molecular weight of 481.3 . It is soluble in DMF, DMSO, and Ethanol .


Molecular Structure Analysis

The molecular structure of T0901317 involves a benzenesulfonamide group attached to a trifluoroethyl group . It also contains a phenyl group attached to a trifluoro-1-hydroxy-1-trifluoromethyl-ethyl group .


Chemical Reactions Analysis

T0901317 has been found to inhibit the transactivation activity of RORα and RORγ but not RORβ . It directly binds to RORα and RORγ with high affinity, resulting in the modulation of the receptor’s ability to interact with transcriptional cofactor proteins .


Physical And Chemical Properties Analysis

T0901317 is a crystalline solid with a molecular weight of 481.3 . It is soluble in DMF, DMSO, and Ethanol .

Mechanism of Action

T0901317 acts as an agonist for both LXRα and LXRβ . It induces the expression of the ABCA1 reverse cholesterol transporter, increasing the efflux of cholesterol from enterocytes and thus inhibiting the overall absorption of cholesterol . It also plays a role in the activation of macrophages during lipopolysaccharide-induced septic shock .

Future Directions

T0901317 represents a novel chemical probe to examine RORα/γ function and an excellent starting point for the development of ROR selective modulators . More importantly, it demonstrates that small molecules can be used to target the RORs for therapeutic intervention in metabolic and immune disorders .

properties

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXKQNQVIFBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-benzaldehyde

Synthesis routes and methods

Procedure details

2-(4-Dimethoxymethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol (350 mg, 1.1 mmol) was dissolved in DCM (5 ml). A 50% aqueous TFA (5 ml) was added and the solution was allowed to stir for 2h. The solvent was removed under vacuum, and the reaction mixture was partitioned between ethyl acetate and a 1M sodium carbonate solution. The organic layer was washed with carbonate two additional times, and then it was washed with brine. It was dried over MgSO4, and the solvent was removed to yield the title product (300 mg (100%), 1.1 mmol) as a white solid. 1H NMR (DMSO-d6) δ=10.1 (s, 1H), 9.05 (s, 1H), 8.12 (d, J=8.5 Hz, 2H), 7.96 (d, J=8.2 Hz, 2H).
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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